molecular formula C15H16O B12065454 (alpha-Methylbenzyl)anisole CAS No. 79320-93-7

(alpha-Methylbenzyl)anisole

Cat. No.: B12065454
CAS No.: 79320-93-7
M. Wt: 212.29 g/mol
InChI Key: PNIZXQAEXRQZJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (alpha-Methylbenzyl)anisole can be achieved through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide reacts with an alpha-methylbenzyl halide under basic conditions to form the desired ether. The reaction typically occurs in an ethanol or water solution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of excess dimethyl sulfate on sodium phenoxide to obtain the intermediate anisole, which is then further reacted with alpha-methylbenzyl halide. This method is advantageous due to its cost-effectiveness and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: (alpha-Methylbenzyl)anisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group is an ortho/para directing group, making the compound more reactive towards electrophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.

    Halogenation: Halogens such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed:

    Nitration: Produces nitro derivatives such as 4-nitro-alpha-methylbenzyl anisole.

    Halogenation: Forms halogenated derivatives like 4-bromo-alpha-methylbenzyl anisole.

    Oxidation: Results in phenolic compounds such as 4-hydroxy-alpha-methylbenzyl anisole.

Scientific Research Applications

(alpha-Methylbenzyl)anisole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. The compound’s effects are mediated through the formation of intermediates that undergo further transformations, leading to the desired products .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar structure but lacks the alpha-methylbenzyl group.

    Benzyl Anisole: Contains a benzyl group instead of an alpha-methylbenzyl group. It exhibits different reactivity patterns in chemical reactions.

    Phenyl Anisole: Similar to (alpha-Methylbenzyl)anisole but without the alpha-methyl group. It has distinct chemical properties and applications.

Uniqueness: Its enhanced nucleophilicity and ability to undergo various chemical transformations make it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

79320-93-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-2-(1-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3

InChI Key

PNIZXQAEXRQZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

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